molecular formula C13H12N4O6S B3134203 Ethyl N-[2,4-dioxo-1-(thiophene-2-carbonylamino)pyrimidine-5-carbonyl]carbamate CAS No. 400077-89-6

Ethyl N-[2,4-dioxo-1-(thiophene-2-carbonylamino)pyrimidine-5-carbonyl]carbamate

Cat. No. B3134203
CAS RN: 400077-89-6
M. Wt: 352.32 g/mol
InChI Key: ZAVTYUOHYLVUJG-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, a related compound, 2-ethylthiophene, has a molecular weight of 112.193 .

Scientific Research Applications

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate (urethane) occurs in fermented foods and beverages, presenting health concerns due to its genotoxic and carcinogenic properties. Studies have classified it as "probably carcinogenic to humans" and have identified its presence in various foods, including bread, fermented milk products, soy sauce, and especially distilled spirits. Research focuses on understanding its formation mechanisms, from urea and citrulline during fermentation to chemical reactions involving cyanide and hydrocyanic acid, aiming to develop methods to reduce its levels in food and beverages (Weber & Sharypov, 2009).

Carcinogenicity and Genotoxicity of Urethane

Urethane, or ethyl carbamate, has been studied for its carcinogenic and genotoxic effects across several species, highlighting its impact when used in laboratory settings for anesthesia in animals. These studies contribute to understanding urethane's role in inducing neoplasms, further informing safety guidelines for its handling and use in research environments (Field & Lang, 1988).

Modulation of Urethane Carcinogenicity by Ethyl Alcohol

Investigations into the interactions between ethanol and urethane's metabolism and carcinogenicity reveal complex dynamics. Ethanol can both increase urethane's oxidation to more toxic epoxide derivatives and inhibit its elimination, affecting tumorigenic outcomes. These findings are crucial for assessing risks associated with combined exposures to ethanol and urethane, especially relevant in the context of alcoholic beverage consumption (Benson & Beland, 1997).

Pyrimidoquinolines and Thiopyrimidoquinolines Synthesis

Research on the synthesis of pyrimidoquinolines and their thio analogues from 1,3-diaryl barbituric acid highlights the significance of pyrimidine derivatives in medicinal chemistry. These compounds, including the broader family to which the queried compound belongs, are of interest due to their potential biological activities and therapeutic importance. Efforts to develop new synthetic routes for these molecules underscore their relevance in drug discovery and development (Nandha Kumar et al., 2001).

Ethyl Carbamate in Alcoholic Beverages and Foods

Further reviews on ethyl carbamate's analysis, occurrence, and formation in foods and alcoholic beverages emphasize ongoing concerns and regulatory efforts to monitor and minimize its presence. Advances in analytical methods have facilitated more precise detection, contributing to a better understanding of its sources and mechanisms of formation, crucial for reducing exposure and associated health risks (Battaglia et al., 1990).

Future Directions

Thiophene derivatives continue to be a focus of research due to their wide range of applications and potential biological effects . Future research may continue to explore new synthesis methods and applications for these compounds.

properties

IUPAC Name

ethyl N-[2,4-dioxo-1-(thiophene-2-carbonylamino)pyrimidine-5-carbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O6S/c1-2-23-13(22)15-10(19)7-6-17(12(21)14-9(7)18)16-11(20)8-4-3-5-24-8/h3-6H,2H2,1H3,(H,16,20)(H,14,18,21)(H,15,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVTYUOHYLVUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N-[2,4-dioxo-1-(thiophene-2-carbonylamino)pyrimidine-5-carbonyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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